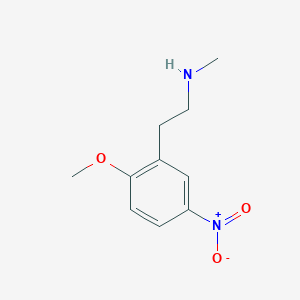

2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine

Description

2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine is a substituted phenethylamine derivative featuring a methoxy group at the 2-position and a nitro group at the 5-position of the phenyl ring, with an N-methylated ethanamine side chain. The nitro group (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system, which may influence reactivity, stability, and biological interactions. Calculated molecular formula: C₁₀H₁₄N₂O₃, molecular weight: 210.22 g/mol .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)-N-methylethanamine |

InChI |

InChI=1S/C10H14N2O3/c1-11-6-5-8-7-9(12(13)14)3-4-10(8)15-2/h3-4,7,11H,5-6H2,1-2H3 |

InChI Key |

BWKMZIKOUHYKTI-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=C(C=CC(=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine typically involves the nitration of 2-methoxyaniline followed by a series of reactions to introduce the ethylamine group. The nitration process requires concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 2-(2-Amino-5-nitrophenyl)-N-methylethan-1-amine.

Reduction: Formation of 2-(2-Methoxy-5-nitrosophenyl)-N-methylethan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects

Electron-Withdrawing vs. In contrast, methoxy (e.g., 5-Methoxytryptamine) or halogen (e.g., 4-fluorophenyl in ) substituents alter electronic profiles, impacting solubility and target affinity . Piperidine or tricyclodecyl moieties (e.g., Compound 29 and 2b) increase steric bulk, affecting membrane permeability and binding pocket compatibility .

Side Chain Modifications :

- N-Methylation (common across all analogs) reduces polarity, enhancing blood-brain barrier penetration. For example, C1-2-(4-fluorophenyl)-N-methylethan-1-amine exhibits potent anticancer activity due to improved pharmacokinetics .

- Hybrid systems (e.g., thiazole-tricyclodecyl in Compound 2b) demonstrate the role of rigid frameworks in stabilizing target interactions .

Biological Activity

2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-cancer, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and a nitro group on a phenyl ring, which are known to influence its biological activity. Its molecular formula is C11H14N2O3.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various bacterial strains:

| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| Complex 1 | 6 | 15 | Escherichia coli |

| Complex 2 | 6 | 17 | Klebsiella pneumonia |

| Complex 3 | 6 | 18 | Staphylococcus aureus |

| Azithromycin | 6 | 24 | Standard control |

The results indicate that increasing the concentration of the compound enhances its antibacterial efficacy. The maximum zone of inhibition was observed with azithromycin, a standard antibiotic, suggesting that while the tested compounds are effective, they may not surpass established antibiotics in potency.

Cytotoxicity Studies

Cytotoxicity assays conducted on human blood cells revealed that the compound exhibits low toxicity at certain concentrations. The following table presents cytotoxicity data based on hemolysis assays:

| Concentration (µg/mL) | Hemoglobin Release (%) |

|---|---|

| 500 | 5 |

| 250 | 3 |

| 125 | 1 |

These results indicate that at concentrations below 250 µg/mL, the compound shows minimal cytotoxic effects, making it a promising candidate for further development.

Anti-Cancer Activity

Research has indicated that compounds similar to 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine possess anti-cancer properties. For instance, zinc(II) carboxylate complexes derived from related structures have shown significant anti-cancer activity in vitro. A study reported that these complexes induced apoptosis in cancer cell lines without affecting normal cells.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. Molecular docking studies suggest that the nitro group can facilitate interactions with DNA, potentially leading to DNA damage in cancer cells.

Case Studies

A case study involving the use of related compounds in clinical settings highlighted their effectiveness against resistant bacterial strains. Patients treated with formulations containing derivatives of this compound showed improved outcomes compared to traditional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.